![molecular formula C24H25ClN6 B2580514 4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine CAS No. 612524-23-9](/img/structure/B2580514.png)
4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine
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Overview
Description
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring. It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings with alternating single and double bonds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Arylpiperazine Derivatives: Metabolism and Neurotransmitter Effects
Arylpiperazine derivatives have been clinically applied in treatments for depression, psychosis, or anxiety. These compounds, including notable examples like buspirone, nefazodone, and aripiprazole, undergo extensive metabolism involving N-dealkylation to 1-aryl-piperazines. These metabolites are associated with a variety of serotonin receptor-related effects, indicating their potential application in neuroscience and pharmacology research to understand and treat mental health disorders (Caccia, 2007).
DNA Binding and Anticancer Applications
Hoechst 33258 and its analogues, which include N-methyl piperazine derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in cell biology, which underlines their importance in research related to DNA analysis, cancer research, and the development of radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Pyrazolo[1,5-a]pyrimidine: Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives in drug discovery, suggesting potential research applications in developing new therapeutics for various diseases (Cherukupalli et al., 2017).
Optoelectronic Materials Development
Quinazoline and pyrimidine derivatives have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This underlines the potential of related pyrazolo[3,4-d]pyrimidine compounds in the development of novel optoelectronic materials (Lipunova et al., 2018).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are often used in the treatment of various diseases such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives often have higher affinity to h1 receptors than histamine, which is why they are often used in the treatment of allergies .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways depending on their specific structure and the disease state they are used to treat .
Pharmacokinetics
It is known that piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that piperazine derivatives can have a variety of effects depending on their specific structure and the disease state they are used to treat .
Action Environment
It is known that environmental factors can influence the action of many pharmaceutical compounds, and this is likely to be the case for this compound as well .
properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c1-18-2-4-20(5-3-18)16-31-24-22(14-28-31)23(26-17-27-24)30-12-10-29(11-13-30)15-19-6-8-21(25)9-7-19/h2-9,14,17H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNRYKWFRXKNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine |
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